Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate
Description
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate is a complex diester derived from decanedioic acid (sebacic acid) and a pentan-3-yl backbone substituted with two oxolane (tetrahydrofuran) rings at the 1 and 5 positions. The compound’s crystallographic characterization may employ tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
CAS No. |
7598-67-6 |
|---|---|
Molecular Formula |
C36H62O8 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate |
InChI |
InChI=1S/C36H62O8/c37-35(43-33(21-17-29-11-7-25-39-29)22-18-30-12-8-26-40-30)15-5-3-1-2-4-6-16-36(38)44-34(23-19-31-13-9-27-41-31)24-20-32-14-10-28-42-32/h29-34H,1-28H2 |
InChI Key |
TZZSRRQLPNHHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCCCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate typically involves the reaction of 1,5-bis(tetrahydrofuran-2-yl)pentan-3-ol with decanedioyl dichloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides.
Scientific Research Applications
Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical properties.
Pharmaceuticals: Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Bis(1,5-bis(tetrahydrofuran-2-yl)pentan-3-yl) decanedioate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The tetrahydrofuran rings provide a flexible framework that can adapt to various molecular environments, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include linear diesters (e.g., diethyl decanedioate, dibutyl sebacate) and monomers with heterocyclic substituents. Key differentiating factors include:
- Functional Groups: Unlike reactive monomers such as hexamethylene diisocyanate (HDI, a diisocyanate used in polyurethane production ), this compound’s ester groups impart lower reactivity, making it suitable for non-polymerizing roles like plasticization.
Physicochemical Properties (Hypothetical Data Table)
Notes:
- The target compound’s estimated low melting point and high THF solubility stem from its oxolane substituents, which disrupt crystallinity.
- HDI’s reactivity contrasts sharply with the stability of ester-based compounds, underscoring functional group influence on applications .
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs. For instance:
- SHELX’s applicability is inferred from its dominance in small-molecule crystallography .
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